molecular formula C13H21BrN2 B13547030 3-Bromo-2-((ethyl(isobutyl)amino)methyl)aniline

3-Bromo-2-((ethyl(isobutyl)amino)methyl)aniline

Cat. No.: B13547030
M. Wt: 285.22 g/mol
InChI Key: NJVLXXPKKIBLLA-UHFFFAOYSA-N
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Description

3-Bromo-2-((ethyl(isobutyl)amino)methyl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a bromine atom at the third position and an ethyl(isobutyl)amino group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-((ethyl(isobutyl)amino)methyl)aniline typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-((ethyl(isobutyl)amino)methyl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

3-Bromo-2-((ethyl(isobutyl)amino)methyl)aniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Bromoaniline: Similar structure but lacks the ethyl(isobutyl)amino group.

    3-Bromoaniline: Similar structure but lacks the ethyl(isobutyl)amino group.

    2-((Ethyl(isobutyl)amino)methyl)aniline: Similar structure but lacks the bromine atom.

Uniqueness

3-Bromo-2-((ethyl(isobutyl)amino)methyl)aniline is unique due to the presence of both the bromine atom and the ethyl(isobutyl)amino group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C13H21BrN2

Molecular Weight

285.22 g/mol

IUPAC Name

3-bromo-2-[[ethyl(2-methylpropyl)amino]methyl]aniline

InChI

InChI=1S/C13H21BrN2/c1-4-16(8-10(2)3)9-11-12(14)6-5-7-13(11)15/h5-7,10H,4,8-9,15H2,1-3H3

InChI Key

NJVLXXPKKIBLLA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=C(C=CC=C1Br)N)CC(C)C

Origin of Product

United States

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